molecular formula C16H23BrN2O3 B12735627 Isoremoxipride C-11 CAS No. 167637-45-8

Isoremoxipride C-11

Cat. No.: B12735627
CAS No.: 167637-45-8
M. Wt: 370.27 g/mol
InChI Key: QAECXZXKVURFMR-SPFAIMGWSA-N
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Description

Isoremoxipride C-11 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of isoremoxipride, labeled with the radioactive isotope carbon-11. This compound is particularly valuable in medical and scientific research due to its ability to trace and visualize biological processes in vivo.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoremoxipride C-11 typically involves the incorporation of carbon-11 into the molecular structure of isoremoxipride. One common method is the O-[11C]methylation of a precursor compound using [11C]methyl iodide ([11C]CH3I). This reaction is often carried out in a microreactor, which allows for efficient mixing and rapid reaction times .

Industrial Production Methods

Industrial production of this compound requires specialized equipment due to the short half-life of carbon-11 (approximately 20.4 minutes). The production process involves the generation of [11C]CO2 in a cyclotron, followed by its conversion to [11C]CH3I, which is then used in the methylation reaction to produce the final radiolabeled compound .

Chemical Reactions Analysis

Types of Reactions

Isoremoxipride C-11 primarily undergoes methylation reactions during its synthesis. The compound can also participate in other types of reactions, such as oxidation and reduction, depending on the specific experimental conditions.

Common Reagents and Conditions

The methylation reaction typically uses [11C]methyl iodide as the methylating agent. Other common reagents include dimethyl sulfoxide (DMSO) as a solvent and various catalysts to facilitate the reaction. The reaction conditions often involve temperatures ranging from room temperature to slightly elevated temperatures to optimize yield .

Major Products

The primary product of the methylation reaction is this compound itself. Depending on the reaction conditions, minor by-products may also be formed, but these are usually removed during the purification process.

Scientific Research Applications

Isoremoxipride C-11 has a wide range of applications in scientific research:

Mechanism of Action

Isoremoxipride C-11 exerts its effects by binding to specific molecular targets in the body, allowing for the visualization of these targets using PET imaging. The carbon-11 isotope emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by the PET scanner, creating detailed images of the biological processes .

Comparison with Similar Compounds

Isoremoxipride C-11 is similar to other carbon-11 labeled compounds used in PET imaging, such as [11C]raclopride and [11C]choline. it is unique in its specific binding properties and applications. For example, while [11C]raclopride is commonly used to study dopamine receptors, this compound may be used to target different molecular pathways .

List of Similar Compounds

  • [11C]Raclopride
  • [11C]Choline
  • [11C]Methionine
  • [11C]Acetate

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Properties

CAS No.

167637-45-8

Molecular Formula

C16H23BrN2O3

Molecular Weight

370.27 g/mol

IUPAC Name

5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-3-methoxy-2-(111C)methoxybenzamide

InChI

InChI=1S/C16H23BrN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20)/t12-/m0/s1/i3-1

InChI Key

QAECXZXKVURFMR-SPFAIMGWSA-N

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)Br)OC)O[11CH3]

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC

Origin of Product

United States

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